molecular formula C21H26N6O3S B2428299 ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852143-59-0

ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2428299
CAS RN: 852143-59-0
M. Wt: 442.54
InChI Key: OOPJXZJRAGXILG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Studies

  • Microwave-Assisted Synthesis and Biological Evaluation : Compounds containing structures similar to the one have been synthesized using microwave-assisted methods. These compounds, incorporating elements such as 1,2,4-triazole, have been evaluated for antimicrobial, antilipase, and antiurease activities, showing moderate to good activity against test microorganisms (Başoğlu et al., 2013).
  • Mannich Reaction and Antimicrobial Activity : Further studies involved the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity. The Mannich bases derived from these processes exhibited good activity against microorganisms, indicating the potential for pharmaceutical applications (Fandaklı et al., 2012).
  • Chemistry of Iminofurans and Piperazine Derivatives : Research into the reaction of related compounds with secondary amines has yielded N,N′-disubstituted piperazine derivatives, demonstrating the chemical versatility and potential for generating new compounds with biological activity (Vasileva et al., 2018).
  • Herbicidal and Cytokinin Mimic Activities : Piperazine derivatives have been evaluated for their potential as herbicides and plant growth regulators. Certain structures incorporating a piperazine ring demonstrated significant activity, highlighting the agricultural application potential of compounds with related structures (Stoilkova et al., 2014).

Advanced Applications

  • Antitubercular Activity : Derivatives of piperazine have been designed and evaluated for their activity against Mycobacterium tuberculosis, showcasing the potential for developing new antitubercular agents. These studies illustrate the importance of structural modification in enhancing biological activity and specificity (Reddy et al., 2014).

properties

IUPAC Name

ethyl 4-[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-3-27-19(16-13-22-17-8-6-5-7-15(16)17)23-24-20(27)31-14-18(28)25-9-11-26(12-10-25)21(29)30-4-2/h5-8,13,22H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJXZJRAGXILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(=O)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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